molecular formula C22H24N6O3 B12385350 Jak-IN-26

Jak-IN-26

カタログ番号: B12385350
分子量: 420.5 g/mol
InChIキー: FKCATCQHVCOBCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Jak-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity while ensuring cost-effectiveness and scalability .

化学反応の分析

Jak-IN-26 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

科学的研究の応用

Jak-IN-26 has a wide range of scientific research applications, including:

作用機序

Jak-IN-26 exerts its effects by inhibiting the activity of Janus kinase enzymes. These enzymes play a crucial role in the Janus kinase-signal transducer and activator of transcription signaling pathway, which is involved in the regulation of various cellular processes, including immune response, cell growth, and differentiation. By inhibiting Janus kinase activity, this compound disrupts the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby modulating downstream signaling events and cellular responses .

類似化合物との比較

Jak-IN-26 is unique in its specific inhibition of Janus kinase enzymes and its favorable pharmacokinetic properties. Similar compounds include:

    Delgocitinib: A Janus kinase inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nanomolar for Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2, respectively.

    Tofacitinib: A potent inhibitor of Janus kinase 1, Janus kinase 2, and Janus kinase 3 with IC50 values of 1, 20, and 112 nanomolar, respectively.

    Ruxolitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2 with IC50 values of 3.3 and 2.8 nanomolar, respectively.

    Fedratinib: An ATP-competitive inhibitor of Janus kinase 2 with an IC50 value of 3 nanomolar

特性

分子式

C22H24N6O3

分子量

420.5 g/mol

IUPAC名

N-[4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-5-propanoylpyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30)

InChIキー

FKCATCQHVCOBCX-UHFFFAOYSA-N

正規SMILES

CCC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。